Isoquinoline-1-carbaldehyde

Catalog No.
S707005
CAS No.
4494-18-2
M.F
C10H7NO
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline-1-carbaldehyde

CAS Number

4494-18-2

Product Name

Isoquinoline-1-carbaldehyde

IUPAC Name

isoquinoline-1-carbaldehyde

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H

InChI Key

HORFVOWTVOJVAN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C=O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C=O

Enzyme Inhibition

Isoquinoline-1-carbaldehyde has been shown to be a potent inhibitor of the enzyme sodium/potassium-ATPase []. This enzyme plays a crucial role in maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes like nerve impulse transmission and muscle contraction [].

Studies have demonstrated that Isoquinoline-1-carbaldehyde binds to the active site of the sodium/potassium-ATPase, hindering its ability to transport ions across the membrane []. This inhibition disrupts the electrochemical gradient and can lead to various physiological effects depending on the cell type and tissue involved.

Potential Therapeutic Applications

Due to its inhibitory effect on sodium/potassium-ATPase, Isoquinoline-1-carbaldehyde has been explored for its potential therapeutic applications in various conditions:

  • Cancer: Studies suggest that Isoquinoline-1-carbaldehyde may induce apoptosis (programmed cell death) in cancer cells []. This makes it a potential candidate for cancer treatment, although further research is needed to determine its efficacy and safety in clinical settings.
  • Neurological disorders: The disruption of the electrochemical gradient by Isoquinoline-1-carbaldehyde could potentially be used to modulate neuronal activity. However, its specific role in the treatment of neurological disorders remains under investigation [].

Isoquinoline-1-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇NO. It features an isoquinoline structure, which is characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring, with an aldehyde functional group (-CHO) at the 1-position. This compound is notable for its diverse chemical reactivity and biological activity, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

Isoquinoline-1-carbaldehyde itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of bioactive alkaloids, which exert their effects through various mechanisms depending on the specific molecule [].

Isoquinoline-1-carbaldehyde is likely to exhibit similar hazards as other aromatic aldehydes. It's important to handle this compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to potential:

  • Skin and eye irritation: The compound may cause irritation upon contact with skin or eyes.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Oxidation: This compound can be oxidized to form isoquinoline-1-carboxylic acid using oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can yield isoquinoline-1-methanol, typically employing reducing agents such as sodium borohydride.
  • Substitution: The aldehyde group can undergo substitution reactions, leading to the formation of various derivatives, which are useful in synthesizing more complex molecules .

These reactions are generally conducted under controlled conditions to optimize yield and selectivity.

Isoquinoline-1-carbaldehyde exhibits a range of biological activities, particularly due to its ability to interact with various biochemical pathways:

  • Anti-inflammatory Effects: Compounds derived from isoquinoline have been shown to inhibit the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, which are crucial in regulating inflammation and cell migration.
  • Cellular Effects: This compound influences cellular processes by modulating gene expression and cellular metabolism. It has been observed to inhibit certain oxidoreductases, affecting their enzymatic activity.
  • Pharmacokinetics: Isoquinoline-1-carbaldehyde demonstrates high gastrointestinal absorption and the ability to cross the blood-brain barrier, enhancing its potential therapeutic applications.

Isoquinoline-1-carbaldehyde can be synthesized through various methods:

  • Condensation Reactions: One common method involves the condensation of p-methylphenylethynyl ether with formaldehyde. Another approach utilizes 2-aminopyridine and formaldehyde as reactants.
  • Cascade Reactions: Recent developments include cascade reactions involving N-alkyl-N-methacryloylbenzamide and aryl aldehydes, yielding derivatives of isoquinoline with good efficiency under mild conditions .
  • Industrial Production: In industrial settings, optimized large-scale reactions are conducted to maximize efficiency while minimizing costs .

Isoquinoline-1-carbaldehyde serves as a versatile building block in organic synthesis. Its applications include:

  • Pharmaceutical Development: It is used in the synthesis of various bioactive compounds that exhibit pharmacological properties.
  • Material Science: The compound can be incorporated into polymers or materials for specific functionalities.
  • Chemical Research: Isoquinoline derivatives are explored for their potential use in developing new therapeutic agents .

Studies on isoquinoline-1-carbaldehyde's interactions reveal its potential in modulating different biological targets:

  • Enzyme Inhibition: Research indicates that this compound can inhibit certain enzymes involved in oxidative stress responses, suggesting its role in neuroprotective strategies.
  • Cell Signaling Pathways: Isoquinoline derivatives have been shown to affect key signaling pathways that regulate cell growth and survival, highlighting their therapeutic potential against various diseases.

Isoquinoline-1-carbaldehyde shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey Features
IsoquinolineHeterocyclicBasic structure without aldehyde functionality
QuinolineHeterocyclicContains nitrogen; used in medicinal chemistry
6-MethoxyisoquinolineMethoxy-substitutedExhibits unique biological activities
Isoquinoline-3-carboxaldehydeCarboxaldehyde derivativeDifferent functional group providing distinct reactivity

Isoquinoline-1-carbaldehyde is unique due to its specific aldehyde group at the 1-position, which enhances its reactivity and biological activity compared to other isoquinoline derivatives. Its ability to engage in diverse

Isoquinoline-1-carbaldehyde is classified as a heterocyclic aromatic aldehyde with the molecular formula C₁₀H₇NO. Its structure comprises a benzene ring fused to a pyridine ring (isoquinoline core) with an aldehyde group (-CHO) attached to the 1-position of the bicyclic system.

PropertyValueSource
Molecular FormulaC₁₀H₇NO
Molecular Weight157.17 g/mol
SMILESC1=CC=C2C(=C1)C=CN=C2C=O
InChIKeyHORFVOWTVOJVAN-UHFFFAOYSA-N
Melting Point55–55.5°C
Boiling Point (Predicted)308.6°C

The aldehyde group at the 1-position enhances its electrophilic reactivity, enabling participation in nucleophilic additions, condensations, and cross-coupling reactions.

Historical Context and Discovery

Isoquinoline-1-carbaldehyde was synthesized via modifications of the Pomeranz–Fritsch reaction, a foundational method for generating isoquinoline derivatives. This reaction involves:

  • Condensation: Benzaldehyde reacts with 2,2-diethoxyethylamine to form a benzalaminoacetal.
  • Cyclization: Acid-catalyzed dehydration under conditions such as sulfuric acid or trifluoroacetic anhydride forms the isoquinoline core.

The Schlittler–Müller modification further expanded its utility by using benzylamine and glyoxal acetal to produce 1-substituted isoquinolines, including aldehyde derivatives.

Position within Heterocyclic Chemistry

Isoquinoline-1-carbaldehyde belongs to the benzopyridine family, structurally distinct from quinoline due to its fused bicyclic arrangement (benzene + pyridine). Its aldehyde functionality differentiates it from non-functionalized isoquinolines, enabling targeted reactivity in synthetic pathways.

CompoundStructureKey Difference
QuinolineBenzene + Pyridine (N at 1)Nitrogen position (1 vs. 2)
IsoquinolineBenzene + Pyridine (N at 2)Core structure
Isoquinoline-1-carbaldehydeIsoquinoline + -CHO (C1)Aldehyde reactivity

This structural motif is prevalent in natural alkaloids (e.g., papaverine) and synthetic drugs, underscoring its biological relevance.

Significance in Organic Synthesis and Research

Pharmaceutical Synthesis

Isoquinoline-1-carbaldehyde is a key intermediate in synthesizing:

  • Anticancer agents: Derivatives exhibit cytotoxicity against HeLa, A549, and HCT116 cell lines.
  • Antiviral compounds: Aldehyde derivatives show potential in inhibiting viral replication pathways, including SARS-CoV-2.
  • Neurological drugs: Used in synthesizing sodium/potassium-ATPase inhibitors, which disrupt ion gradients critical for nerve function.

Synthetic Applications

Reaction TypeExampleConditionsYield
Oxidation1-Methylisoquinoline → AldehydeSeO₂, 1,4-dioxane, reflux77%
CondensationAryl aldehydes → Isoquinoline dionesOxidative cross-coupling, radical addition
CycloadditionAcrylaldehyde + IsoquinolineTriethylamine catalyst

The three-component synthesis of pyrrolo[2,1-a]isoquinolines, involving isoquinoline, 2-bromoacetophenones, and acrylaldehyde, highlights its versatility in constructing polycyclic frameworks.

Fluorescent Probes and Agrochemicals

  • Imaging agents: The aldehyde group facilitates conjugation with fluorescent moieties for real-time cellular tracking.
  • Pesticide precursors: Used in synthesizing herbicides and fungicides via aldehyde-mediated coupling reactions.

Molecular Architecture and Formula (C₁₀H₇NO)

Isoquinoline-1-carbaldehyde is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₇NO and a molecular weight of 157.17 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 4494-18-2 and possesses the International Union of Pure and Applied Chemistry name 1-isoquinolinecarbaldehyde [1] [2]. The molecular structure consists of a fused bicyclic system incorporating both benzene and pyridine rings, with an aldehyde functional group positioned at the first carbon of the isoquinoline framework [1] [4].

The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C=CN=C2C=O, which illustrates the structural connectivity and functional group positioning [4]. The International Chemical Identifier key HORFVOWTVOJVAN-UHFFFAOYSA-N provides unique identification for this compound in chemical databases [1] [4]. The molecular geometry exhibits planar characteristics typical of aromatic heterocyclic systems, with the aldehyde group extending from the aromatic framework [1] [4].

PropertyValueSource
Molecular FormulaC₁₀H₇NOMultiple sources [1] [2] [3]
Molecular Weight157.17 g/molConsistent across suppliers [5] [2]
Chemical Abstracts Service Number4494-18-2Primary registry [1] [2]
Melting Point55-55.5°CExperimental data [3]
Boiling Point308.6±15.0°CComputational prediction [3]
Density1.223±0.06 g/cm³Computational prediction [3]

Heterocyclic Framework Analysis

The isoquinoline core of isoquinoline-1-carbaldehyde represents a benzopyridine structure, comprising a benzene ring fused to a pyridine ring in a specific orientation that distinguishes it from its structural isomer quinoline [6] [7]. In the isoquinoline framework, the nitrogen atom occupies the second position of the heterocyclic system, creating a unique electronic distribution compared to quinoline where nitrogen resides in the first position [6] [7].

The heterocyclic framework exhibits significant aromatic character due to the extensive conjugation throughout the fused ring system [8] [6]. The benzene portion maintains traditional aromatic properties, while the pyridine ring contributes nitrogen lone pair electrons that participate in the overall aromatic stabilization [6]. This dual aromatic character results in enhanced stability and distinctive reactivity patterns compared to simple aromatic aldehydes [8].

Crystallographic analysis of related isoquinoline derivatives reveals that the heterocyclic framework maintains planarity with specific bond length patterns that confirm aromaticity [9]. The carbon-carbon bond distances within the isoquinoline system range from 1.327 to 1.450 angstroms, with variations reflecting the electronic influence of different substituents and the inherent bond character within the aromatic system [9]. The nitrogen-carbon bonds typically exhibit lengths between 1.307 and 1.418 angstroms, indicating partial double bond character consistent with aromatic delocalization [9].

Electronic Properties and Reactivity Centers

The electronic properties of isoquinoline-1-carbaldehyde are fundamentally influenced by the interaction between the electron-rich isoquinoline framework and the electron-withdrawing aldehyde group [10] [8]. The aldehyde carbonyl carbon serves as a primary electrophilic center, while the isoquinoline nitrogen acts as a nucleophilic site [10] [8]. This electronic complementarity creates multiple reactivity pathways for synthetic transformations [10] [8].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the extended conjugation system, with the aldehyde group significantly affecting the frontier molecular orbital characteristics [11]. The presence of the carbonyl group lowers the energy of the lowest unoccupied molecular orbital, enhancing the compound's electrophilic reactivity [11]. Simultaneously, the isoquinoline nitrogen provides a site for protonation and coordination chemistry [6].

Computational studies indicate that the compound exhibits a predicted dissociation constant value of 2.06±0.30, reflecting the weakly basic nature of the isoquinoline nitrogen [3]. The dipole moment is enhanced by the presence of the aldehyde group, creating significant charge separation within the molecule [12]. The electron density distribution shows concentrated negative charge around the nitrogen atom and positive charge localization at the aldehyde carbon [11].

Electronic PropertyCharacteristicDescription
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital GapModerateTypical of heteroaromatic aldehydes [11]
Dipole MomentEnhancedIncreased by aldehyde electronegativity [12]
Electron DensityPolarizedAldehyde carbon electron-deficient [11]
Reactivity CentersMultipleCarbon-1, Carbon-3, Carbon-4 positions [10] [8]

Stereochemical Considerations

Isoquinoline-1-carbaldehyde exists as a planar molecule due to the aromatic nature of the isoquinoline framework and the coplanar orientation of the aldehyde group [1] [4]. The compound does not possess chiral centers in its basic structure, eliminating the possibility of optical isomerism [1] [4]. However, the aldehyde functional group can adopt different conformations relative to the heterocyclic plane, though these conformational differences are typically minimal due to the conjugative interaction between the carbonyl and aromatic systems [13].

The molecular geometry favors a configuration where the aldehyde group lies in the same plane as the isoquinoline framework, maximizing conjugative stabilization [13]. Nuclear magnetic resonance spectroscopy confirms this planar arrangement, with the aldehyde proton appearing as a characteristic singlet at approximately 10.39 parts per million in deuterated chloroform [14]. This chemical shift reflects both the deshielding effect of the carbonyl oxygen and the aromatic environment [14].

Rotational barriers around the carbon-carbon bond connecting the aldehyde to the isoquinoline framework are relatively high due to partial double bond character arising from conjugation [13]. Variable temperature nuclear magnetic resonance studies of related compounds suggest that these rotational processes occur on timescales that are slow relative to the nuclear magnetic resonance measurement, maintaining the observed structural rigidity .

Structural Comparison with Related Isoquinoline Derivatives

Comparative analysis with related isoquinoline derivatives reveals the unique structural features that distinguish isoquinoline-1-carbaldehyde from its analogs . The positional isomer isoquinoline-3-carbaldehyde shares the same molecular formula but exhibits different reactivity patterns due to the altered position of the aldehyde substituent . The 3-position substitution results in different electronic interactions with the heterocyclic nitrogen, affecting both physical properties and chemical behavior .

Comparison with the structural isomer quinoline-2-carbaldehyde highlights the importance of nitrogen positioning within the heterocyclic framework [6] [7]. While both compounds contain identical molecular formulas and functional groups, the different nitrogen locations create distinct electronic distributions and reactivity profiles [6] [7]. Quinoline derivatives typically show different substitution patterns and coordination chemistry compared to isoquinoline analogs [6] [7].

The parent compound isoquinoline, lacking the aldehyde functionality, serves as a reference point for understanding the electronic modifications introduced by the carbonyl group [6]. The aldehyde substitution significantly alters the compound's reactivity, particularly enhancing electrophilic character and providing additional synthetic handles for further functionalization [10] [8]. Methoxy-substituted derivatives such as 6-methoxyisoquinoline demonstrate how electron-donating groups can modulate the electronic properties in contrast to the electron-withdrawing aldehyde .

CompoundFormulaKey Distinguishing FeaturesPrimary Reactivity Centers
Isoquinoline-1-carbaldehydeC₁₀H₇NOAldehyde at carbon-1 positionCarbon-1 aldehyde, carbon-3, carbon-4 [10]
Isoquinoline-3-carbaldehydeC₁₀H₇NOAldehyde at carbon-3 positionCarbon-3 aldehyde, carbon-1
Quinoline-2-carbaldehydeC₁₀H₇NODifferent nitrogen positioningCarbon-2 aldehyde with quinoline framework [6] [7]
IsoquinolineC₉H₇NBasic heterocyclic structureCarbon-1, carbon-3, carbon-4 positions [6]
6-MethoxyisoquinolineC₁₀H₉NOElectron-donating methoxy groupModified electronic distribution

Nuclear Magnetic Resonance Data

The nuclear magnetic resonance spectroscopic profile of isoquinoline-1-carbaldehyde provides definitive structural confirmation through characteristic chemical shift patterns. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals a distinctive singlet at δ 10.39 ppm corresponding to the formyl proton, which is characteristic of aromatic aldehydes [3]. This chemical shift falls within the expected range for aldehyde protons (δ 9.7-10.5 ppm), reflecting the deshielding effect of both the carbonyl oxygen and the adjacent aromatic system [4] [5].

The aromatic region displays a complex multipicity pattern spanning δ 7.73-9.33 ppm, with individual resonances observed at δ 9.30-9.33 ppm (multipicity, 1H), δ 8.74-8.76 ppm (multicity, 1H), δ 7.88-7.93 ppm (multiplicity, 2H), and δ 7.73-7.79 ppm (multiplicity, 2H) [3]. These signals correspond to the seven aromatic protons of the isoquinoline ring system, with the downfield shifts reflecting the electron-withdrawing influence of both the nitrogen heteroatom and the carbonyl substituent.

Infrared Spectroscopy Profile

The infrared spectroscopic characteristics of isoquinoline-1-carbaldehyde are dominated by the intense carbonyl stretching vibration, which appears as a strong absorption in the region 1730-1715 cm⁻¹ [6] [7] [8] [9] [10] [11]. This frequency range is characteristic of aromatic aldehydes, where conjugation with the aromatic system results in a lower wavenumber compared to aliphatic aldehydes (1740-1720 cm⁻¹) [6] [10] [11]. The carbonyl stretch represents one of the most diagnostic features for identifying aldehyde functional groups, owing to the large dipole moment change during the stretching vibration [6].

Additional characteristic absorptions include aromatic carbon-hydrogen stretching vibrations in the region 3100-3000 cm⁻¹, aromatic carbon-carbon stretching modes at 1600-1500 cm⁻¹, and aromatic carbon-nitrogen stretching vibrations at 1400-1300 cm⁻¹ [7] [8]. The overall spectral pattern confirms the presence of both the aldehyde functionality and the isoquinoline aromatic system.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis using electrospray ionization reveals a molecular ion peak at m/z 158 corresponding to the protonated molecular ion [M+H]⁺ [3]. Isoquinoline alkaloids, including isoquinoline-1-carbaldehyde, demonstrate characteristic fragmentation patterns that have been extensively studied for structural elucidation purposes [12]. The compound belongs to the broader class of isoquinoline derivatives that exhibit specific collision-induced dissociation patterns, particularly involving the loss of small neutral molecules such as hydrogen cyanide and carbon monoxide [12] [13].

Research has demonstrated that isoquinoline derivatives can undergo complex fragmentation pathways in the gas phase, including rearrangement reactions and the formation of characteristic product ions [12] [14]. The mass spectrometric behavior is influenced by the position and nature of substituents on the isoquinoline ring system, with the aldehyde group contributing to specific fragmentation routes.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectroscopic properties of isoquinoline-1-carbaldehyde reflect the extended π-conjugation system encompassing both the isoquinoline ring and the aldehyde chromophore. Studies of related isoquinoline derivatives have demonstrated characteristic absorption patterns in the ultraviolet region [15] [16] [17]. The absorption spectrum typically exhibits multiple bands corresponding to π→π* and n→π* electronic transitions.

Research on isoquinoline itself has shown gas-phase absorption features spanning 3.7 to 10.7 eV, with both valence and Rydberg electronic transitions contributing to the overall spectral profile [16]. The introduction of the aldehyde substituent at the 1-position is expected to modify these transitions through both inductive and resonance effects. Photophysical studies of isoquinoline derivatives have revealed absorption maxima in the range 300-400 nm, with some compounds exhibiting fluorescent properties [15].

Thermodynamic Properties

Melting Point and Boiling Point

Isoquinoline-1-carbaldehyde exhibits a melting point in the range 55-55.5°C, although some sources report values of 69-71°C [1] [18]. This variation may reflect differences in sample purity or crystalline form. The relatively low melting point is consistent with the molecular structure and intermolecular interactions expected for this compound.

The boiling point has been reported as 308.6±15.0°C at standard atmospheric pressure, with alternative measurements indicating 167-168°C at reduced pressure (12 mmHg) [1] [18]. The significant difference between these values reflects the pressure dependence of boiling point, consistent with the Clausius-Clapeyron relationship. The elevated boiling point compared to the melting point indicates substantial intermolecular forces in the liquid phase, likely involving π-π stacking interactions between the aromatic rings and possible hydrogen bonding involving the carbonyl oxygen.

Heat Capacity and Thermochemical Data

While specific heat capacity data for isoquinoline-1-carbaldehyde are not directly available, comprehensive thermodynamic studies have been conducted on the parent isoquinoline compound [19] [20]. These investigations employed adiabatic heat-capacity calorimetry, comparative ebulliometry, densitometry, and combustion calorimetry to determine ideal-gas thermodynamic properties [19] [20]. The methodologies and resulting thermodynamic parameters provide a framework for understanding the thermal behavior of isoquinoline derivatives.

The thermodynamic properties of isoquinoline have been determined over a wide temperature range, from T → 0 to T = 1000 K, providing entropies, enthalpies, and Gibbs energies of formation [19] [20]. These comprehensive data serve as valuable reference points for estimating the thermochemical properties of substituted isoquinoline compounds, including isoquinoline-1-carbaldehyde.

Phase Transition Behavior

The phase transition behavior of isoquinoline-1-carbaldehyde reflects the interplay between molecular structure and intermolecular forces. The compound exists as a solid at room temperature, with the crystalline state stabilized by aromatic π-π stacking interactions and possible intermolecular hydrogen bonding involving the carbonyl oxygen as an acceptor [21] [22].

Studies of related isoquinoline derivatives have revealed complex crystal packing arrangements involving multiple types of intermolecular interactions [21] [22]. The solid-state structure influences not only the melting point but also other physical properties such as solubility and stability. The phase transition from solid to liquid involves the disruption of these organized intermolecular interactions, requiring thermal energy input corresponding to the enthalpy of fusion.

Solubility Parameters in Various Solvents

The solubility characteristics of isoquinoline-1-carbaldehyde reflect its amphiphilic nature, combining the polar aldehyde functional group with the aromatic isoquinoline system. The compound is reported as insoluble in water, which is consistent with its moderate lipophilicity as indicated by a calculated log P value of 2.0473 [18] [2]. This hydrophobic character results from the predominance of the aromatic ring system over the polar carbonyl group.

In contrast, isoquinoline-1-carbaldehyde demonstrates good solubility in common organic solvents including ethanol, dichloromethane, and other polar and nonpolar organic media [18]. This solubility profile makes the compound suitable for various synthetic applications and analytical procedures. The dissolving ability in organic solvents reflects favorable interactions between the compound and solvent molecules, including π-π interactions with aromatic solvents and dipole-dipole interactions with polar solvents.

The topological polar surface area of 29.96 Ų indicates moderate polarity, consistent with the presence of the nitrogen heteroatom and carbonyl oxygen as hydrogen bond acceptors (total of 2), while the absence of hydrogen bond donors (0) limits hydrogen bonding capabilities [2]. These molecular descriptors correlate with the observed solubility patterns and provide insight into the compound's behavior in different chemical environments.

Crystallographic Data and Solid-State Properties

While specific crystallographic data for isoquinoline-1-carbaldehyde are not directly available in the literature, studies of related isoquinoline derivatives provide insight into the expected solid-state properties [21] [22]. Crystal structure analyses of isoquinoline compounds typically reveal planar aromatic systems with organized intermolecular packing arrangements.

The density of isoquinoline-1-carbaldehyde has been predicted as 1.223±0.06 g/cm³, which is consistent with organic aromatic compounds of similar molecular weight and structure [1]. This density value reflects the efficient packing of molecules in the crystalline state, influenced by the planar geometry of the isoquinoline ring system and the presence of the aldehyde substituent.

Research on isoquinoline derivatives has demonstrated that crystal packing is often dominated by π-π stacking interactions between aromatic rings, supplemented by weaker interactions such as carbon-hydrogen⋯oxygen hydrogen bonds and carbon-hydrogen⋯π interactions [21] [22]. These intermolecular forces contribute to the overall stability of the crystalline phase and influence properties such as melting point and solubility.

Collision Cross Section Measurements and Implications

Collision cross section measurements represent an important parameter in ion mobility spectrometry and mass spectrometry applications for isoquinoline-1-carbaldehyde and related compounds [23] [24] [25]. The collision cross section provides information about the three-dimensional shape and size of ionized molecules in the gas phase, serving as a valuable analytical parameter for compound identification and structural characterization.

Research has demonstrated that collision cross section values can be predicted based on molecular properties including polarizability and mass-to-charge ratio [23] [24]. For isoquinoline derivatives, these measurements have proven particularly valuable in metabolomics applications and structural elucidation studies [25]. The rotationally averaged collision cross section reflects the average projected area of the molecule as it tumbles in the gas phase under the influence of an electric field.

Ion mobility-mass spectrometry studies have shown that collision cross section measurements exhibit high reproducibility (relative standard deviation < 5%) across different instruments and experimental conditions [25]. These measurements provide an additional dimension of analytical information that complements retention time and accurate mass data in compound identification workflows. For isoquinoline-1-carbaldehyde, the collision cross section would be influenced by the planar aromatic structure and the presence of the polar aldehyde functional group, affecting both the geometric and electronic properties of the ionized molecule.

XLogP3

2

Other CAS

4494-18-2

Wikipedia

Isoquinoline-1-carbaldehyde

Dates

Last modified: 08-15-2023

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